L-Norvaline-1-13C
Description
Significance of Stable Isotope Tracers in Contemporary Metabolomics and Proteomics Research
Stable isotope tracers, characterized by their non-radioactive nature and distinct mass from their naturally abundant counterparts, are foundational to contemporary metabolomics and proteomics research. Their primary utility lies in their ability to act as molecular tags, allowing scientists to follow the pathways and transformations of specific molecules within complex biological systems acs.orgresearchgate.netresearchgate.net. In metabolomics, ¹³C-labeled substrates, such as glucose or amino acids, are introduced into cells or organisms, enabling the tracing of carbon flow through metabolic pathways. This technique, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of metabolic fluxes and the elucidation of pathway dynamics that would be otherwise inaccessible researchgate.netnih.gov. By analyzing the mass isotopomer distribution of downstream metabolites, researchers can map metabolic networks, identify bottlenecks, and understand regulatory mechanisms nih.govtum.de.
In proteomics, stable isotope labeling is crucial for quantitative analyses. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize labeled amino acids to enable accurate relative quantification of protein abundance between different experimental conditions tum.denumberanalytics.com. Furthermore, stable isotope tracers are vital for studying protein turnover, the dynamic balance between protein synthesis and degradation, which is essential for understanding cellular homeostasis and adaptation acs.orgresearchgate.net. The advancement of analytical technologies, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has significantly enhanced the sensitivity, precision, and scope of stable isotope tracing applications, making them preferred over radioactive tracers due to their safety and ease of handling researchgate.netnih.govresearchgate.net.
Overview of L-Norvaline as a Non-Canonical Amino Acid and its Isotopic Variant L-Norvaline-1-13C
L-Norvaline is an unusual amino acid, classified as non-proteinogenic, meaning it is not one of the 20 standard amino acids directly encoded by the genetic code and incorporated into proteins during translation acs.orgd-nb.infonih.gov. Structurally, L-Norvaline is an isomer of the canonical amino acid L-valine, differing in its linear five-carbon side chain compared to valine's branched structure acs.orgshimadzu.comjove.com. This subtle structural difference imparts distinct biochemical properties, leading to its identification as a potent inhibitor of arginase and other enzymes, and its exploration for various biological roles acs.orgdiva-portal.orge-acnm.org.
L-Norvaline-1-¹³C is an isotopically labeled variant of L-Norvaline, where a ¹³C atom replaces the naturally occurring ¹²C atom at the first carbon position of the molecule. This specific labeling allows L-Norvaline-1-¹³C to be precisely tracked within metabolic pathways using techniques like mass spectrometry researchgate.netnumberanalytics.comtechnologynetworks.com. While L-Norvaline itself is not typically incorporated into proteins, its labeled form can be used in metabolic studies to trace its uptake, distribution, and metabolic fate, or as a standard in quantitative analyses. The ability to precisely label specific positions within amino acids, such as the C1 position, is critical for detailed metabolic flux analysis, providing insights into the origins and transformations of metabolic intermediates nih.gov.
Historical Context of 13C-Labeled Amino Acid Applications in Biochemical Investigations
The application of stable isotopes as tracers in biochemical investigations dates back to the groundbreaking work of Rudolf Schoenheimer and David Rittenberg in the 1930s, who utilized heavy nitrogen (¹⁵N) and deuterium (B1214612) (²H) to demonstrate the dynamic nature of body constituents, particularly protein turnover researchgate.netresearchgate.net. This early research provided irrefutable evidence that molecules within living organisms are not static but are continuously synthesized and degraded. The discovery of deuterium by Harold Urey in 1931 was a pivotal moment, paving the way for the broader use of stable isotopes in biological research researchgate.net.
Initially, the application of stable isotopes involved laborious sample preparation and analysis, often requiring conversion of biological samples into simple gases for measurement by isotope ratio mass spectrometry (IRMS) researchgate.netresearchgate.net. The lack of a suitable radioactive isotope for elements like nitrogen also spurred the development of stable isotope methodologies for studying nitrogen metabolism acs.org. Over time, significant advancements in mass spectrometry (GC-MS, LC-MS) and NMR spectroscopy have revolutionized the field, enabling more sensitive, accurate, and high-throughput analysis of isotopically labeled compounds. These technological leaps have made ¹³C-labeled amino acids and other biomolecules accessible tools for a wide range of biochemical studies, from tracing metabolic pathways to quantitative proteomics researchgate.netresearchgate.net.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
118.14 g/mol |
IUPAC Name |
(2S)-2-amino(113C)pentanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1 |
InChI Key |
SNDPXSYFESPGGJ-TXZHAAMZSA-N |
Isomeric SMILES |
CCC[C@@H]([13C](=O)O)N |
Canonical SMILES |
CCCC(C(=O)O)N |
Origin of Product |
United States |
Detailed Research Findings and Data Tables
The application of ¹³C-labeled amino acids, including those with specific labeling patterns like L-Norvaline-1-¹³C, is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA) . This methodology allows researchers to quantify the rates of metabolic reactions by tracking how ¹³C atoms are incorporated into various metabolites over time.
For instance, studies have utilized ¹³C-labeled glucose to map the central carbon metabolism in various organisms, revealing the relative contributions of different pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway nih.govnih.gov. By analyzing the labeling patterns in amino acids derived from protein hydrolysis, researchers can infer the flux distributions through upstream metabolic pathways diva-portal.org. For example, the labeling pattern of alanine (B10760859) and serine, which are derived from the glycolytic intermediate pyruvate (B1213749) and the tricarboxylic acid (TCA) cycle, can provide insights into the activity of glycolysis and the TCA cycle, as well as the pentose phosphate pathway.
Conceptual Data Table: Isotope Labeling Patterns in ¹³C-MFA
While specific experimental data for L-Norvaline-1-¹³C in published literature is not extensively detailed in the provided snippets, the principle of analyzing labeled amino acids to infer metabolic flux is well-established. The table below illustrates a conceptual representation of how labeling patterns in key amino acids, derived from a hypothetical ¹³C-labeled precursor, might be analyzed in ¹³C-MFA to understand metabolic flux.
Table 1: Conceptual Analysis of ¹³C Labeling Patterns in Amino Acids for Metabolic Flux Inference
| Amino Acid | Precursor Metabolite(s) | Typical ¹³C Labeling Pattern (from [1-¹³C] Glucose) | Inferred Metabolic Pathway Activity |
| Alanine | Pyruvate | M+1 (from [1-¹³C] Glucose via glycolysis) | Glycolytic flux, PPP contribution |
| Serine | 3-Phosphoglycerate (3-PG) | M+1 (from glycolysis), M+2 (from PPP via [1-¹³C] Glucose) | Glycolysis, Pentose Phosphate Pathway (PPP) |
| Aspartate | Oxaloacetate (OAA) | M+1 (from glycolysis/TCA cycle), M+2 (from glycolysis/TCA cycle) | TCA cycle, Glycolysis |
| Glutamate | α-Ketoglutarate (AKG) | M+1, M+2, M+3 (reflecting TCA cycle and anaplerotic pathways) | TCA cycle, Glutaminolysis |
| Phenylalanine | Phosphoenolpyruvate (PEP) -> Pyruvate -> Acetyl-CoA -> TCA Cycle | Complex patterns reflecting multiple pathways | Glycolysis, TCA Cycle, Shikimate pathway |
Explanation of Table:
Amino Acid: Key amino acids whose carbon skeletons are derived from central metabolic pathways.
Precursor Metabolite(s): The immediate metabolic intermediates from which the amino acid's carbon backbone is synthesized.
Typical ¹³C Labeling Pattern: This column describes the expected mass isotopomer distribution (e.g., M+1 indicates one ¹³C atom incorporated) in the amino acid's carbon atoms when a ¹³C-labeled substrate (like [1-¹³C] glucose) is used. The specific labeling pattern is highly dependent on the labeled substrate and the active metabolic pathways.
Inferred Metabolic Pathway Activity: By comparing the observed labeling patterns with theoretical predictions, researchers can deduce the relative activities and flux distributions of various metabolic pathways. For example, a higher M+2 enrichment in serine derived from [1-¹³C] glucose suggests significant flux through the oxidative pentose phosphate pathway.
Examples of Research Applications:
Metabolic Flux in Cancer Cells: Studies have used ¹³C-labeled glucose to investigate glycolytic flux in cancer cells, identifying altered metabolic profiles indicative of tumorigenesis nih.gov.
Protein Synthesis Rates: Stable isotope-labeled amino acids, such as ¹⁵N-labeled amino acids, are used to measure protein synthesis rates in cell cultures, allowing for quantitative proteomics and the study of protein turnover dynamics tum.deacs.org. For example, researchers have quantified the fractional synthetic rate (FSR) of proteins in pancreatic cancer cells by tracking the incorporation of ¹⁵N-amino acids acs.org.
Human Liver Metabolism: Global ¹³C tracing of intact human liver tissue ex vivo, using fully ¹³C-labeled amino acids and glucose, has provided quantitative data on metabolic fluxes, revealing insights into liver metabolism that differ from animal models.
Muscle Protein Metabolism: Labeled amino acid tracers are employed to study muscle protein synthesis (MPS) and breakdown (MPB), providing insights into how these processes are regulated by stimuli like exercise or nutrition .
Compound List
Chemical Synthesis Approaches for L-Norvaline-1-13C
Chemical synthesis offers a direct route to site-specific isotopic labeling, ensuring high purity and precise placement of the ¹³C atom. A common strategy for synthesizing α-amino acids involves the functionalization of a carboxylic acid precursor. For this compound, the synthesis typically starts with a ¹³C-labeled valeric acid derivative.
A representative chemical synthesis pathway, adapted from general amino acid synthesis methods, involves several key steps starting from valeric acid (pentanoic acid) labeled at the carboxyl position with ¹³C. This process typically includes:
Acyl Chloride Formation: The ¹³C-labeled valeric acid is converted into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂). This step activates the carboxyl group for subsequent reactions. If starting with [1-¹³C]valeric acid, the product is [1-¹³C]valeryl chloride.
Alpha-Bromination: The valeryl chloride undergoes bromination at the alpha-carbon (C-2 position) using reagents such as liquid bromine (Br₂), often under specific temperature conditions (e.g., 50-80 °C). This yields an α-bromoacyl chloride. Starting with [1-¹³C]valeryl chloride, this step produces [2-Bromo-1-¹³C]valeryl chloride.
Ammonification: The α-bromoacyl chloride is then reacted with ammonia (B1221849) (NH₃) to introduce the amino group, forming a racemic α-amino acid. In this case, it yields racemic α-amino-[1-¹³C]valeric acid.
Chiral Resolution: To obtain the enantiomerically pure this compound, the racemic mixture is subjected to chiral resolution. This can be achieved through various methods, such as crystallization with chiral resolving agents or enzymatic resolution.
Table 1: Chemical Synthesis Route for this compound
| Step | Chemical Transformation | Key Reagents/Conditions | This compound Precursor | Resulting Intermediate | Labeled Position |
| 1 | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | [1-¹³C]Valeric Acid | [1-¹³C]Valeryl Chloride | C-1 (carboxyl) |
| 2 | Alpha-Bromination | Liquid Bromine (Br₂), 50-80 °C | [1-¹³C]Valeryl Chloride | [2-Bromo-1-¹³C]Valeryl Chloride | C-1 (carboxyl) |
| 3 | Ammonification | Liquefied Ammonia (NH₃) | [2-Bromo-1-¹³C]Valeryl Chloride | Racemic α-Amino-[1-¹³C]valeric acid | C-1 (carboxyl) |
| 4 | Chiral Resolution | Chiral resolving agent or enzyme | Racemic α-Amino-[1-¹³C]valeric acid | This compound | C-1 (carboxyl) |
This multi-step chemical synthesis allows for precise control over the isotopic labeling at the carboxyl group, ensuring high isotopic purity (e.g., 99 atom % ¹³C) google.comsigmaaldrich.com.
Biosynthetic Pathways of Norvaline in Microbial Systems
Norvaline is not a standard proteinogenic amino acid and is often produced as a byproduct in microbial metabolism, particularly in bacteria like Escherichia coli and Serratia marcescens. Its formation is closely linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876) and isoleucine.
Norvaline production is frequently observed under conditions that lead to an accumulation of pyruvate, a key precursor in the BCAA biosynthetic pathway researchgate.netnih.gov. This accumulation can occur during overflow metabolism, often triggered by glucose excess and oxygen limitation in microbial fermentations researchgate.netnih.gov. Specifically, norvaline can arise from the diversion of metabolic flux from threonine metabolism. Threonine is converted to α-ketobutyrate, which can then be elongated to α-ketovalerate. This α-ketovalerate can be transaminated to form norvaline nih.govfrontiersin.orgresearchgate.net. The enzymes involved in BCAA synthesis, such as α-isopropylmalate synthase, can exhibit a degree of substrate promiscuity, accepting precursors that lead to norvaline formation, especially when leucine biosynthesis is deregulated or under specific metabolic conditions nih.govnih.gov.
The biosynthesis of norvaline typically involves enzymes from the BCAA pathway. Key steps include:
Threonine Deaminase (or Threonine Ammonia-Lyase): Converts threonine to α-ketobutyrate nih.govfrontiersin.orgresearchgate.net.
Elongation of α-Ketobutyrate: α-Ketobutyrate can be further processed, potentially through intermediates like α-ketovalerate nih.gov.
Aminotransferases: Enzymes such as branched-chain amino acid aminotransferase (BCAT) or others like IlvE, TyrA, and AvtA catalyze the final transamination step, transferring an amino group to α-ketovalerate to produce L-norvaline nih.govresearchgate.netagriculturejournals.cz.
The low specificity of some enzymes in the leucine and isoleucine pathways can lead to the formation of norvaline and norleucine as byproducts researchgate.netnih.govnih.gov.
While norvaline is often a byproduct, strategies for metabolic engineering can be applied to enhance its production, or more relevantly, to facilitate the production of labeled norvaline. Similar to enhancing the production of other amino acids like L-valine, these strategies might involve:
Deregulation of Feedback Inhibition: Modifying enzymes in the pathway to be less sensitive to end-product inhibition.
Increasing Precursor Availability: Enhancing the flux towards key precursors like pyruvate or α-ketobutyrate.
Blocking Competing Pathways: Downregulating or deleting genes involved in the synthesis of competing amino acids (e.g., leucine, isoleucine) or norvaline degradation pathways.
Overexpression of Key Enzymes: Increasing the cellular levels of enzymes critical for norvaline synthesis, such as those involved in α-ketobutyrate formation or its subsequent conversion to norvaline.
However, specific metabolic engineering efforts focused on maximizing norvaline production, rather than minimizing it as a byproduct, are less documented compared to the primary BCAAs.
Applications of L Norvaline 1 13c in Investigating Biological Processes
Measurement of Protein Synthesis and Turnover Rates
The use of stable isotope-labeled amino acids is a cornerstone for quantifying the dynamic processes of protein synthesis and degradation in vivo. technologynetworks.com L-Norvaline-1-13C can be employed in these studies, leveraging its properties as an amino acid analog to probe the machinery of protein metabolism.
The fundamental principle behind measuring protein synthesis with isotopic tracers is the incorporation of a labeled amino acid into newly synthesized proteins. technologynetworks.com While L-norvaline is not one of the 20 standard proteinogenic amino acids, some non-proteinogenic amino acids can be mistakenly incorporated into proteins. This process, known as misincorporation, allows this compound to act as a tracer for protein synthesis. When introduced into a biological system, this compound enters the free amino acid pool within cells. From this intracellular pool, it can be attached to a transfer RNA (tRNA) molecule and subsequently incorporated into a growing polypeptide chain during translation.
The extent of this incorporation is dependent on the fidelity of the aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their corresponding amino acids. By measuring the amount of this compound that has been integrated into a specific protein or a mixed protein pool over time, researchers can calculate the rate at which new proteins are being synthesized. technologynetworks.com This technique has been widely applied using various labeled amino acids to understand protein metabolism in different tissues and physiological states. technologynetworks.com
The fractional synthetic rate (FSR) is a standard measure of protein synthesis, representing the fraction of a protein pool that is newly synthesized within a specific time period. The determination of FSR using this compound involves administering the tracer and subsequently measuring its enrichment in the protein-bound amino acid pool. nih.govnih.gov
The primary analytical technique for this measurement is isotope ratio mass spectrometry (IRMS), often coupled with gas chromatography/combustion (GC/C/IRMS). nih.govnih.gov This method offers high precision for detecting the very low levels of isotopic enrichment typically found in proteins after a tracer study. nih.govku.dk Advances in tandem mass spectrometry, including both liquid chromatography (LC-MS/MS) and gas chromatography (GC-MS/MS), have also provided viable alternatives for measuring FSR. ku.dk
The general formula to calculate FSR is:
FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100
Where:
E_p is the enrichment of this compound in the protein pool at the end of the study.
E_precursor is the enrichment of the tracer in the precursor pool (the pool of free amino acids available for synthesis).
t is the duration of the tracer incorporation period in hours.
A study using the labeled proteinogenic amino acid L-[1-13C]valine in piglets provides an example of the data obtained in such experiments. The mean FSR in skeletal muscle was found to be 0.052 ± 0.007% per hour, a value consistent with data from other established techniques. nih.gov
| Parameter | Value (Mean ± SEM) | Analytical Method |
|---|---|---|
| Tracer Mole Ratio in Plasma (Isotopic Steady State) | 0.0740 ± 0.0056 | GC/MS |
| Tracer Mole Ratio in Muscle Protein (at 6 hours) | 0.000236 ± 0.000038 | GC/C/IRMS |
| Calculated Protein FSR | 0.052 ± 0.007 % h-1 | N/A |
This table is based on data from a study using L-[1-13C]valine, which illustrates the type of measurements and results obtained in FSR studies. nih.gov Similar principles and methodologies would apply when using this compound.
An accurate determination of the FSR is critically dependent on correctly assessing the isotopic enrichment of the true precursor for protein synthesis. nih.govnih.gov The ideal precursor pool is the aminoacyl-tRNA pool, which represents the immediate source of amino acids for the ribosome. However, directly and routinely measuring enrichment in the tRNA pool is technically challenging.
Consequently, researchers often use more accessible pools as surrogates, such as the enrichment of the tracer in arterial plasma or in the free tissue fluid. nih.gov However, studies have shown that the enrichment in these surrogate pools can differ significantly from the true precursor tRNA pool, potentially leading to inaccuracies in the calculated synthesis rate. nih.gov For instance, in a study using L-[1-13C]leucine in swine, leucyl-tRNA enrichment in the liver was higher than in arterial plasma. nih.gov
The choice of the precursor pool can be critical, as the relationship between different pools can vary between tissues. nih.gov One strategy to circumvent this issue is the "flooding dose" technique, where a large amount of the unlabeled amino acid is administered along with the tracer. nih.gov This method aims to equalize the isotopic enrichment across the plasma and tissue compartments, making the plasma enrichment a more reliable proxy for the true precursor. nih.gov When using this compound, careful consideration and validation of the chosen precursor pool are essential for obtaining accurate and reliable protein synthesis rates.
Metabolic Flux Analysis (MFA) with 13C-Labeled Norvaline
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.comnih.gov By introducing a 13C-labeled substrate like this compound into a cellular system, scientists can trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites. creative-proteomics.com This provides a detailed map of metabolic activity, revealing how cells utilize nutrients and regulate their metabolic networks. creative-proteomics.comnih.gov
Central carbon metabolism comprises the core pathways—including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle—that are fundamental for energy production, biosynthesis, and cellular maintenance. The catabolism of amino acids feeds into these central pathways.
When this compound is metabolized, it is first transaminated to its corresponding α-keto acid. Further degradation can lead to the production of intermediates such as propionyl-CoA and acetyl-CoA. The 13C label from the original carboxyl group can be tracked as these intermediates enter the TCA cycle. For example, if the label is incorporated into acetyl-CoA, it will enter the TCA cycle and its distribution among the cycle's intermediates (like citrate, α-ketoglutarate, and malate) can be measured.
By analyzing the specific patterns of 13C enrichment in these intermediates and in proteinogenic amino acids synthesized from them (e.g., glutamate from α-ketoglutarate), researchers can deduce the relative and absolute fluxes through different reactions. researchgate.netnih.gov This analysis is performed using mass spectrometry or NMR to measure the mass isotopomer distributions of key metabolites, which are then used in computational models to estimate the intracellular fluxes. nih.govnih.gov
| Pathway | Precursor Metabolite | Derived Proteinogenic Amino Acids |
|---|---|---|
| Glycolysis | 3-Phosphoglycerate | Serine, Glycine, Cysteine |
| Glycolysis | Pyruvate (B1213749) | Alanine (B10760859), Valine, Leucine (B10760876) |
| Pentose Phosphate Pathway | Ribose-5-phosphate | Histidine |
| Pentose Phosphate Pathway | Erythrose-4-phosphate | Phenylalanine, Tyrosine, Tryptophan |
| TCA Cycle | α-Ketoglutarate | Glutamate, Glutamine, Proline, Arginine |
| TCA Cycle | Oxaloacetate | Aspartate, Asparagine, Methionine, Threonine, Lysine |
This table illustrates how the labeling patterns in proteinogenic amino acids can provide information about the fluxes through central metabolic pathways. nih.govnih.gov The catabolism of this compound would introduce the 13C label into this network, allowing for flux determination.
13C-MFA is widely used to understand how metabolic networks are rewired in different biological contexts, such as in microbial biotechnology or in diseases like cancer. nih.govnih.gov For example, studies have used 13C-labeled glucose and glutamine to show that cancer cells expressing oncogenes like K-Ras exhibit enhanced glycolysis and increased use of glutamine for building new biomass, while decreasing oxidative flux through the TCA cycle. embopress.org
By using this compound as a tracer, researchers can specifically probe pathways related to branched-chain amino acid metabolism or other pathways that intersect with norvaline's catabolic route. This can be particularly useful for studying metabolic reprogramming in specific cellular models. For instance, in engineered microorganisms designed to produce valuable chemicals, 13C-MFA can identify metabolic bottlenecks or competing pathways that divert carbon away from the desired product. nih.gov In mammalian cells, it can help elucidate how cells adapt their metabolism in response to genetic mutations or environmental changes. nih.gov The quantitative flux maps generated from these studies provide a systems-level view of cellular physiology that is unobtainable through other methods. nih.govspringernature.com
Investigation of Metabolic Reprogramming in Specific Biological Contexts
Isotopically labeled compounds are fundamental to metabolic flux analysis (MFA), a key technique for understanding metabolic reprogramming in contexts such as cancer and cellular adaptation. By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic pathways. Subsequent measurement of the ¹³C incorporation patterns in downstream metabolites provides extensive information about intracellular carbon flux distributions nih.govnih.gov. This technique is crucial for quantifying fluxes in complex networks, including reversible reactions and parallel pathways, which cannot be determined solely from nutrient uptake and excretion rates nih.gov.
While studies often use central carbon sources like [U-¹³C]-glucose or [U-¹³C]-glutamine to map reprogramming in glycolysis, the pentose phosphate pathway, and the TCA cycle nih.goveurisotop.comresearchgate.net, L-Norvaline-1-¹³C offers a specialized probe for pathways involving non-canonical amino acids. For instance, in cancer cells known to exhibit altered amino acid metabolism, L-Norvaline-1-¹³C could be used as a tracer to:
Quantify the rate of norvaline uptake and catabolism.
Trace the flow of the ¹³C label into downstream metabolites, such as propionyl-CoA.
Assess the impact of specific cellular conditions (e.g., hypoxia) or genetic modifications (e.g., Myc overexpression) on pathways that metabolize norvaline and similar amino acids nih.gov.
This approach allows for the precise mapping of metabolic rearrangements, revealing critical nodes that could be targeted for therapeutic intervention nih.gov.
Elucidation of Amino Acid Metabolism and Interconversions
L-Norvaline-1-¹³C is instrumental in elucidating the metabolic pathways of norvaline, a non-proteinogenic amino acid, and its interactions with canonical metabolic cycles.
Pathways Involving Norvaline and its Analogues
Norvaline participates in at least two significant metabolic pathways. Its catabolism is similar to that of branched-chain amino acids (BCAAs) youtube.com. The process begins with transamination to form the corresponding alpha-keto acid, 2-ketopentanoate youtube.com. This intermediate is subsequently converted through a series of reactions to propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA. Using L-Norvaline-1-¹³C as a tracer allows for the direct measurement of flux through this catabolic route by monitoring the appearance of the ¹³C label in these downstream intermediates.
A second major pathway involves norvaline's function as an arginase inhibitor nih.govsigmaaldrich.compurebulk.com. Arginase is an enzyme in the urea cycle that converts L-arginine to L-ornithine and urea youtube.compurebulk.com. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine nih.gov. By inhibiting arginase, norvaline effectively increases the bioavailability of L-arginine for NOS, thereby enhancing the production of nitric oxide (NO) nih.govsigmaaldrich.compurebulk.com. This mechanism is significant in vascular endothelium and immune cells sigmaaldrich.comresearchgate.net. L-Norvaline-1-¹³C can be used in metabolic studies to probe the dynamics of this interaction and quantify changes in related pathways under various physiological and pathological conditions.
Investigation of Non-Canonical Amino Acid Incorporation into Proteins
The fidelity of protein synthesis is not absolute, and non-canonical amino acids like norvaline can be mistakenly incorporated into proteins nih.gov. Norvaline is structurally similar to leucine and can be misincorporated at leucine codon sites, particularly under conditions where norvaline accumulates (e.g., microaerobic growth) or when the fidelity mechanisms of the cell are compromised nih.gov.
Quantitative mass spectrometry-based proteomics is a powerful tool for detecting and quantifying such misincorporation events . Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted to measure the extent of norvaline substitution for leucine nih.gov. In such experiments, L-Norvaline-1-¹³C would serve as an ideal standard for developing highly accurate quantification methods. By analyzing tryptic digests of proteins with high-resolution mass spectrometry, researchers can identify peptides where a leucine residue has been replaced by norvaline, detected as a mass shift nih.gov. The use of ¹³C-labeled norvaline would facilitate the development of targeted assays for absolute quantification of these mistranslation events researchgate.net.
One study on an E. coli strain with a deficient LeuRS editing mechanism quantified norvaline misincorporation using both a Super-SILAC approach and spectral counting. The results showed significant substitution of leucine with norvaline, particularly under microaerobic conditions nih.gov.
| Strain | Growth Condition | Time in Stationary Phase (h) | Norvaline Misincorporation (%) |
|---|---|---|---|
| WT-LeuRS | Aerobic | 2 | 0.04 |
| WT-LeuRS | Microaerobic | 2 | 0.27 |
| D345A-LeuRS (Editing Deficient) | Aerobic | 2 | 1.5 |
| D345A-LeuRS (Editing Deficient) | Microaerobic | 2 | 10.0 |
Role of Aminoacyl-tRNA Synthetases in Norvaline Handling
Aminoacyl-tRNA synthetases (aaRSs) are enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA nih.govgrantome.com. Due to structural similarities, some aaRSs can mistakenly activate non-cognate amino acids grantome.com. Leucyl-tRNA synthetase (LeuRS) and Isoleucyl-tRNA synthetase (IleRS), which recognize branched-chain amino acids, can mis-activate the linear amino acid norvaline embopress.orgresearchgate.netnih.gov.
To prevent mistranslation, these synthetases have evolved sophisticated proofreading or "editing" mechanisms youtube.com. If a non-cognate amino acid like norvaline is activated or transferred to a tRNA, the aaRS can hydrolyze the incorrect aminoacyl-adenylate (pre-transfer editing) or the mischarged tRNA (post-transfer editing) grantome.comembopress.org. This editing occurs at a distinct catalytic site, often located in a domain known as the CP1 domain for class I aaRSs nih.govnih.gov.
Research has shown that the primary physiological target for the editing function of E. coli LeuRS is not isoleucine, as previously thought, but norvaline embopress.org. An E. coli strain with a LeuRS enzyme deficient in its editing activity grows normally in the presence of high isoleucine concentrations but shows significant growth defects when norvaline accumulates, confirming the critical role of editing in clearing Nva-tRNA(Leu) embopress.org. Similarly, IleRS also possesses robust editing activity that is more rapid for norvaline than for the proteinogenic amino acid valine, suggesting that preventing norvaline infiltration into proteins was a primary evolutionary pressure for these enzymes researchgate.netnih.gov.
Use as an Internal Standard in Quantitative Metabolomics
The most widespread application of L-Norvaline-1-¹³C is as an internal standard (IS) in quantitative metabolomics. The use of stable isotope-labeled standards is considered the gold standard for absolute quantification of metabolites using mass spectrometry nist.gov.
Calibration and Normalization in LC-MS and GC-MS Profiling
Quantitative analysis of metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is subject to variations from sample preparation, matrix effects (such as ion suppression), and instrument performance isolife.nlthermofisher.com. The isotope dilution mass spectrometry (IDMS) technique effectively corrects for these sources of error isolife.nlsepscience.com.
In this method, a known quantity of a stable isotope-labeled version of the analyte, such as L-Norvaline-1-¹³C, is added to the sample at the very beginning of the workflow thermofisher.com. Because the labeled internal standard is chemically almost identical to its unlabeled (endogenous) counterpart, it behaves similarly during extraction, derivatization (for GC-MS), and chromatographic separation, and experiences the same matrix effects in the MS ion source isolife.nlthermofisher.com.
The mass spectrometer can distinguish between the unlabeled analyte and the ¹³C-labeled internal standard due to their mass difference. Quantification is then based on the ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard researchgate.net. This ratio remains constant even if sample is lost during preparation or if signal intensity fluctuates, leading to significantly improved accuracy and precision isolife.nlnih.gov. This approach is essential for reliable, reproducible, and standardized metabolomic analyses nist.govthermofisher.comnih.gov.
| Analytical Parameter | Quantification without Internal Standard | Quantification with ¹³C Internal Standard (IDMS) |
|---|---|---|
| Precision (CV, %) | 15 - 30% | < 5% |
| Accuracy (% Bias) | Can be highly variable due to matrix effects | High, corrects for matrix effects and sample loss |
| Linear Dynamic Range | Limited by detector saturation and variability | Enhanced, often by at least one order of magnitude nih.gov |
| Robustness to Sample Loss | Low | High |
Ensuring Analytical Accuracy and Reproducibility in Isotopic Studies
The reliability of findings in biological investigations using L-Norvaline-1-¹³C hinges on the analytical accuracy and reproducibility of the measurements. In isotopic studies, particularly those involving metabolic tracing and quantification, stringent validation and quality control measures are imperative to ensure that the data are both precise and true. Factors that must be considered include the performance of the analytical instrument, the concentration of the molecule, and potential background interference from the sample matrix. nih.gov
The use of stable isotope-labeled compounds, such as L-Norvaline-1-¹³C, is a cornerstone of achieving high accuracy in quantification. This is primarily accomplished through the isotope dilution mass spectrometry (IDMS) technique, where the isotopically labeled analog of the analyte serves as an ideal internal standard. isolife.nlisolife.nl
Key Strategies for Ensuring Accuracy and Reproducibility:
Use as an Internal Standard: L-Norvaline-1-¹³C is an excellent internal standard for the quantification of its unlabeled counterpart. Because it has nearly identical chemical and physical properties to the endogenous L-Norvaline, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential suppression in the mass spectrometer. isolife.nlresearchgate.net This allows it to effectively correct for variations in sample preparation, sample loss during extraction, and matrix effects during analysis, thereby significantly improving the trueness and precision of the results. nih.gov The use of uniformly ¹³C-labeled internal standards can account for the degradation of metabolites during analysis and differences in sample handling. isolife.nlisolife.nl
Method Validation: Before implementation, any analytical method for L-Norvaline-1-¹³C must undergo rigorous validation. researchgate.net This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose. Key validation parameters, often guided by regulatory bodies like the International Conference on Harmonisation (ICH), include specificity, linearity, accuracy, and precision (both intra- and inter-assay). researchgate.net For example, a good linear relationship should be established between the measured ¹³C/¹²C isotope ratio and the known mole ratio of the tracer to the unlabeled compound in standard mixtures. nih.gov
Quality Control (QC): Routine quality control checks are essential for maintaining data integrity over time. chemie-brunschwig.ch This involves the regular analysis of QC samples with known concentrations of L-Norvaline and L-Norvaline-1-¹³C to monitor the performance of the analytical system. thermofisher.com System suitability tests, including checks for chromatographic resolution, retention time stability, and mass accuracy, should be performed before each analytical run. thermofisher.com Additionally, the analysis of blank samples is crucial to confirm the absence of contamination or carryover from previous injections. thermofisher.com
Purity of the Isotopic Tracer: The chemical and isotopic purity of the L-Norvaline-1-¹³C standard is paramount. Impurities can lead to inaccurate quantification. For instance, the presence of the D-isomer of a ¹³C-labeled amino acid tracer has been shown to cause significant errors in studies using urine to reflect plasma enrichment due to differences in renal handling. nih.gov Therefore, the purity of the tracer must be verified, often using techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and elemental analysis. unc.edu Isotope ratio mass spectrometry can also serve as a sensitive assay to confirm the chemical purity and isotopic enrichment of synthesized ¹³C-labeled substrates. nih.gov
Research Findings and Method Performance
The application of these principles is demonstrated in numerous studies utilizing stable isotope-labeled amino acids. For instance, in a study developing a method for measuring protein fractional synthetic rates with L-[1-¹³C]valine, a compound structurally similar to L-Norvaline-1-¹³C, researchers used gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.gov They established a strong linear relationship between the measured isotope ratio and the tracer mole ratio, with a limit of quantitation at a mole ratio of 0.0002. nih.gov
Another study investigating the determination of the mycotoxin deoxynivalenol (DON) highlighted the power of a fully ¹³C-labeled internal standard. Without the internal standard, the apparent recovery of DON from wheat and maize was only 29% and 37%, respectively, due to significant matrix effects. nih.gov However, when the ¹³C-labeled internal standard was used for data evaluation, the recovery improved dramatically to 95% for wheat and 99% for maize, demonstrating a marked improvement in accuracy. nih.gov
The following tables summarize typical validation parameters and an example of reproducibility data that would be sought in studies using L-Norvaline-1-¹³C.
Table 1: Key Validation Parameters for Analytical Methods Using Isotopic Standards
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | > 0.99 |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of analyte. | 85-115% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | < 15% |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio > 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
This table is a generalized representation based on common analytical validation guidelines.
Table 2: Example of Analytical Reproducibility for a ¹³C-Labeled Amino Acid
| Sample Type | N | Mean Tracer Mole Ratio | Standard Error of Mean (SEM) | Coefficient of Variation (% CV) |
|---|---|---|---|---|
| Plasma (Isotopic Steady State) | 6 | 0.0740 | 0.0056 | 7.6% |
This table is adapted from data for L-[1-¹³C]valine analysis by GC/MS and GC/C/IRMS to illustrate typical reproducibility in isotopic studies. nih.gov
By rigorously implementing these strategies—utilizing L-Norvaline-1-¹³C as an internal standard, performing comprehensive method validation, and adhering to strict quality control protocols—researchers can ensure the generation of highly accurate and reproducible data in their investigations of biological processes.
Theoretical and Computational Frameworks for 13c Tracer Data Analysis
Software Tools for 13C-MFA Data Processing and Interpretation
A variety of software tools have been developed to facilitate the complex calculations involved in 13C-MFA. These tools provide integrated platforms for model construction, data processing, flux estimation, and statistical analysis. The availability of these tools has made 13C-MFA more accessible to the broader scientific community.
Some commonly used software tools include:
INCA: A MATLAB-based tool for isotopically non-stationary metabolic flux analysis. ucdavis.edu
13CFLUX2: A software package for steady-state 13C-MFA that supports the analysis of large-scale metabolic networks. ucdavis.edu
OpenMebius: A platform for both conventional and isotopically non-stationary 13C-MFA. ucdavis.edu
METRAN: A tool that was developed for metabolic flux analysis, particularly in the context of the EMU framework. youtube.com
These software packages typically require the user to provide a metabolic network model, the tracer labeling pattern (e.g., L-Norvaline-1-13C), and the experimental measurement data. The software then performs the necessary computations to estimate the metabolic fluxes and their confidence intervals.
| Software Tool | Primary Application | Key Features |
| INCA | Isotopically Non-Stationary MFA | MATLAB-based, user-friendly interface, advanced statistical analysis |
| 13CFLUX2 | Steady-State MFA | High-performance computing capabilities, suitable for large networks |
| OpenMebius | Steady-State and Non-Stationary MFA | Open-source, modular design, supports various modeling approaches |
| METRAN | Steady-State MFA | Based on the EMU framework, efficient for flux estimation |
Integration of Tracer Data with Genomic and Proteomic Information
The integration of 13C-tracer data with other omics data, such as genomics and proteomics, can provide a more comprehensive understanding of cellular metabolism. nih.gov While 13C-MFA provides a quantitative measure of metabolic fluxes, genomics and proteomics provide information about the genetic and enzymatic machinery that underlies these fluxes.
By integrating these datasets, researchers can:
Validate and refine metabolic models: Genomic and proteomic data can be used to confirm the presence of enzymes corresponding to the reactions in the metabolic model.
Understand metabolic regulation: Correlating changes in gene expression or protein abundance with changes in metabolic fluxes can provide insights into how metabolic pathways are regulated.
Build more predictive models: Integrating multiple layers of biological information can lead to the development of more accurate and predictive models of cellular metabolism. nih.gov
For example, if an experiment with this compound reveals a high flux through a particular pathway, proteomic data could be used to verify that the enzymes in that pathway are highly expressed. Conversely, if a gene encoding a key enzyme is found to be upregulated, 13C-MFA could be used to determine if this leads to a corresponding increase in metabolic flux. This integrated approach provides a powerful framework for systems-level analysis of metabolism. nih.gov
Challenges and Future Directions in L Norvaline 1 13c Research
Methodological Advancements in Isotope Tracing and Analytical Sensitivity
The successful application of L-Norvaline-1-13C as a metabolic tracer is intrinsically linked to the continuous evolution of analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of isotope tracing studies, each offering distinct advantages and facing specific challenges in the context of non-canonical amino acids. nih.gov
Mass Spectrometry (MS): High-resolution MS platforms, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers, are pivotal for detecting and quantifying this compound and its downstream metabolites. researchgate.net Advancements in MS technology have significantly improved sensitivity and specificity, enabling the detection of low-abundance isotopologues. researchgate.net However, a key challenge lies in distinguishing this compound from structurally similar endogenous amino acids and their isotopologues, which necessitates high mass accuracy and sophisticated chromatographic separation methods. Future developments will likely focus on enhancing ionization efficiency for non-canonical amino acids and developing targeted fragmentation strategies for unambiguous identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers the unique advantage of providing positional information about the 13C label within a molecule, which is invaluable for elucidating complex metabolic pathways. nih.govspringernature.com One-dimensional (1D) and two-dimensional (2D) NMR techniques can be employed to track the fate of the 13C label from this compound as it is incorporated into various metabolites. nih.govspringernature.com The primary limitation of NMR is its relatively lower sensitivity compared to MS. nih.gov Ongoing advancements in cryoprobe technology and higher field magnets are continuously pushing the sensitivity limits of NMR. springernature.com For a non-canonical amino acid like L-Norvaline, developing optimized NMR pulse sequences and sample preparation protocols will be crucial to enhance signal detection and spectral resolution. springernature.com
A comparative overview of these analytical techniques is presented in the table below:
| Analytical Technique | Advantages for this compound Tracing | Challenges and Future Directions |
| Mass Spectrometry (MS) | High sensitivity and specificity. Capable of analyzing complex biological mixtures. | Distinguishing from endogenous isomers. Improving ionization efficiency for non-canonical amino acids. |
| Nuclear Magnetic Resonance (NMR) | Provides positional isotope information. Non-destructive technique. | Lower sensitivity compared to MS. Requires higher sample concentrations. Development of optimized pulse sequences. |
Development of Novel this compound Application Areas in Biological Systems
While research directly employing this compound as a tracer is still emerging, its unique biochemical properties suggest several promising application areas. As an analog of L-leucine and L-isoleucine, L-Norvaline can potentially probe pathways related to branched-chain amino acid metabolism.
One significant area of interest is its role as an arginase inhibitor. nih.gov L-Norvaline has been investigated for its therapeutic potential in conditions like Alzheimer's disease, where it may modulate nitric oxide synthesis and reduce neuroinflammation. nih.gov Utilizing this compound as a tracer could provide a direct means to investigate its metabolic fate in neuronal and glial cells, offering insights into its mechanism of action and potential off-target effects.
Furthermore, the incorporation of non-canonical amino acids into proteins is a rapidly expanding field of study. nih.gov this compound could be used to trace the dynamics of protein synthesis and turnover, particularly under conditions where the metabolism of canonical amino acids is altered. nih.gov This could have significant implications for understanding disease states such as cancer, where metabolic reprogramming is a hallmark. eurisotop.com
Potential research applications are summarized in the following table:
| Application Area | Research Focus | Potential Insights from this compound |
| Neurobiology | Arginase inhibition and nitric oxide pathways in neurodegenerative diseases. | Tracing the metabolic fate of L-Norvaline in brain cells. |
| Cancer Biology | Altered amino acid metabolism and protein synthesis in cancer cells. | Quantifying the incorporation of a non-canonical amino acid into the proteome. |
| Metabolic Disorders | Branched-chain amino acid metabolism and its dysregulation. | Probing the activity of pathways that metabolize L-Norvaline. |
Computational Tool Refinements for Enhanced Flux Resolution
Metabolic flux analysis (MFA) relies on computational models to interpret the complex datasets generated from isotope tracing experiments. nih.gov The introduction of a non-canonical amino acid tracer like this compound necessitates refinements to existing computational frameworks.
Current MFA software packages, such as INCA, FiatFlux, and OpenFLUX, are primarily designed for canonical metabolic networks. frontiersin.orgsalk.edu Integrating a non-canonical amino acid requires expanding these models to include the relevant enzymatic reactions and transport processes for L-Norvaline. This involves defining the atom transitions for each reaction to accurately simulate the flow of the 13C label. frontiersin.org
A significant challenge is the potential for metabolic "scrambling," where the 13C label is distributed through unexpected pathways. nih.gov Accurately modeling these scrambling reactions is crucial for achieving high flux resolution. Future computational tools will need to be more flexible to accommodate novel metabolic pathways and incorporate machine learning algorithms to improve the prediction of flux distributions from complex isotopologue data. nih.gov
Key considerations for computational tool refinement are outlined below:
| Computational Aspect | Requirement for this compound | Future Development Needs |
| Metabolic Network Models | Inclusion of L-Norvaline-specific pathways and atom transitions. | Automated model building for non-canonical substrates. |
| Flux Estimation Algorithms | Ability to handle incomplete or noisy data from a novel tracer. | Integration of thermodynamic constraints and machine learning. |
| Data Visualization | Tools to visualize the flow of the 13C label through non-canonical pathways. | Interactive platforms for exploring flux maps with novel tracers. salk.edu |
Expanding the Scope of Non-Canonical Amino Acid Tracer Studies
The study of this compound is part of a broader effort to expand the toolkit of metabolic tracers beyond the canonical amino acids. nih.gov Non-canonical amino acids offer the potential to probe specific enzymatic activities and cellular processes that may not be accessible with traditional tracers. nih.gov
Future research in this area will likely involve the synthesis and application of a wider range of isotopically labeled non-canonical amino acids. rsc.org This will enable researchers to ask more nuanced questions about cellular metabolism and its regulation. For example, tracers could be designed to be specific substrates for particular enzymes or to be incorporated into proteins at specific sites. nih.gov
The integration of data from non-canonical amino acid tracer studies with other "omics" data, such as proteomics and transcriptomics, will provide a more holistic understanding of cellular physiology. nih.gov This systems-level approach will be essential for unraveling the complex interplay between different molecular layers that governs cellular function in health and disease.
The broader implications of this research are significant, with potential applications in drug discovery and personalized medicine. nih.gov By providing a more detailed picture of metabolic alterations in disease, non-canonical amino acid tracers could help to identify new therapeutic targets and to develop more effective treatment strategies.
Q & A
Basic Research Questions
Q. How is L-Norvaline-1-¹³C synthesized and characterized for isotopic purity in metabolic studies?
- Methodology :
- Synthesis : L-Norvaline-1-¹³C is typically synthesized via microbial fermentation or chemical synthesis using ¹³C-labeled precursors. For example, isotopic labeling can be achieved by incorporating ¹³C at the α-carbon position during enzymatic reactions or chemical coupling steps .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR) and Mass Spectrometry (MS) are critical for confirming isotopic incorporation. NMR identifies the specific carbon position labeled, while MS quantifies isotopic enrichment (>98% purity is standard for metabolic tracing) .
- Key Parameters :
| Technique | Purpose | Threshold |
|---|---|---|
| ¹³C-NMR | Positional confirmation | Single peak at ~175 ppm (carboxyl carbon) |
| LC-MS | Purity assessment | Isotopic abundance ≥98% |
Q. What analytical frameworks ensure reliable quantification of ¹³C-labeled L-Norvaline in biological samples?
- Methodology :
- Use High-Performance Liquid Chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) to separate and quantify labeled vs. unlabeled species. Calibration curves with internal standards (e.g., deuterated norvaline) improve accuracy .
- Validate methods via spike-and-recovery experiments in biological matrices (e.g., plasma, cell lysates) to account for matrix effects .
Q. How is L-Norvaline-1-¹³C incorporated into experimental designs for amino acid metabolism studies?
- Methodology :
- Tracer Dilution Approach : Administer the isotopically labeled compound to cells or model organisms and track its incorporation into downstream metabolites (e.g., α-ketovalerate) via isotopomer distribution analysis .
- Controls : Include unlabeled L-Norvaline controls to distinguish endogenous vs. exogenous metabolic contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in isotopic enrichment data when using L-Norvaline-1-¹³C in metabolic flux analysis (MFA)?
- Methodology :
- Replicate Experiments : Perform triplicate measurements to assess technical vs. biological variability .
- Control for Compartmentalization : Use subcellular fractionation (e.g., mitochondrial vs. cytosolic extracts) to verify if discrepancies arise from metabolic compartmentalization .
- Model Refinement : Apply constraint-based metabolic models (e.g., COBRA Toolbox) to reconcile conflicting flux distributions. Adjust constraints based on experimental isotopic labeling patterns .
Q. What statistical approaches are appropriate for interpreting complex flux data derived from L-Norvaline-1-¹³C tracing?
- Methodology :
- ANOVA and Post-Hoc Testing : Use multivariate ANOVA to compare flux rates across experimental conditions. Tukey’s HSD test identifies specific group differences .
- Principal Component Analysis (PCA) : Reduce dimensionality of isotopomer datasets to identify dominant metabolic pathways affected by labeling .
Q. How can isotopic interference from endogenous amino acids be minimized in L-Norvaline-1-¹³C tracing experiments?
- Methodology :
- Pre-Treatment Protocols : Deplete endogenous norvaline pools via starvation or CRISPR-mediated knockout of biosynthetic enzymes (e.g., acetolactate synthase) in model systems .
- Dynamic Correction : Apply computational correction algorithms (e.g., Isotopomer Spectral Analysis) to subtract background signals from unlabeled species .
Methodological Best Practices
- Experimental Design : Align hypotheses with tracer kinetics (e.g., pulse-chase vs. steady-state labeling) to capture dynamic metabolic processes .
- Data Reporting : Follow NIH guidelines for transparent reporting of isotopic methods, including tracer purity, administration routes, and sampling timepoints .
- Ethical Considerations : Adhere to institutional biosafety protocols for handling labeled compounds, particularly in in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
